molecular formula C18H18O3 B255751 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid

2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid

Cat. No. B255751
M. Wt: 282.3 g/mol
InChI Key: QMBCGBMXTLBULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid, also known as TMBB, is a chemical compound that has gained significant attention in scientific research due to its unique properties. TMBB is a white crystalline powder that is soluble in organic solvents such as ethanol, methanol, and acetone. It is widely used as a photoinitiator in polymer chemistry and is also used in various other applications such as coatings, adhesives, and printing inks. In

Mechanism of Action

2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid acts as a photoinitiator by absorbing light in the ultraviolet (UV) region and generating free radicals. The free radicals initiate the polymerization reaction by reacting with monomers or oligomers. 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid has a high molar extinction coefficient in the UV region, which makes it an efficient photoinitiator.
Biochemical and Physiological Effects:
2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid is not known to have any significant biochemical or physiological effects. It is considered to be a low toxicity chemical and does not pose any health hazards when handled properly.

Advantages and Limitations for Lab Experiments

2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid has several advantages over other photoinitiators. It has a high efficiency, low toxicity, and low migration properties. 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid is also easily synthesized and has a high purity. However, 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid has some limitations as well. It has a limited solubility in water, which makes it difficult to use in aqueous systems. 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid also has a relatively low absorption in the visible light region, which limits its use in certain applications.

Future Directions

There are several future directions for the use of 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid in scientific research. One potential application is in the synthesis of new polymers with unique properties. 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid can be used as a crosslinking agent in the synthesis of new polymers, which can lead to the development of materials with improved mechanical, thermal, and optical properties. Another future direction is in the use of 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid in the synthesis of nanocomposites. 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid can be used to crosslink nanoparticles, which can lead to the development of materials with improved properties such as increased strength and toughness. Finally, 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid can be used in the development of new photopolymerization systems for 3D printing. 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid can be used as a photoinitiator in the synthesis of new resins that can be used in 3D printing, which can lead to the development of new materials with unique properties.
Conclusion:
In conclusion, 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid is a unique chemical compound that has gained significant attention in scientific research due to its properties as a photoinitiator. It is widely used in the synthesis of various polymers and has several advantages over other photoinitiators. 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid has a high efficiency, low toxicity, and low migration properties. It also has several future directions for use in scientific research, including the synthesis of new polymers, the use in the synthesis of nanocomposites, and the development of new photopolymerization systems for 3D printing.

Synthesis Methods

The synthesis of 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid involves the reaction of 2-hydroxybenzoic acid with 2,3,5,6-tetramethylbenzoyl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the yield of 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid is typically high. The purity of 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid can be increased by recrystallization from a suitable solvent.

Scientific Research Applications

2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid has been extensively used in scientific research as a photoinitiator for polymerization reactions. It has been used in the synthesis of various polymers such as poly(methyl methacrylate), polyurethane, and epoxy resins. 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid is preferred over other photoinitiators due to its high efficiency, low toxicity, and low migration properties. 2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid has also been used in the synthesis of nanocomposites, where it acts as a crosslinking agent.

properties

Product Name

2-(2,3,5,6-Tetramethylbenzoyl)benzoic acid

Molecular Formula

C18H18O3

Molecular Weight

282.3 g/mol

IUPAC Name

2-(2,3,5,6-tetramethylbenzoyl)benzoic acid

InChI

InChI=1S/C18H18O3/c1-10-9-11(2)13(4)16(12(10)3)17(19)14-7-5-6-8-15(14)18(20)21/h5-9H,1-4H3,(H,20,21)

InChI Key

QMBCGBMXTLBULJ-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=C1C)C(=O)C2=CC=CC=C2C(=O)O)C)C

Canonical SMILES

CC1=CC(=C(C(=C1C)C(=O)C2=CC=CC=C2C(=O)O)C)C

Origin of Product

United States

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